N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-(4-Methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a hexanamide linker bridging a 4-methoxyphenyl group and a 4-oxoquinazolin-3(4H)-yl moiety. Quinazolinones are heterocyclic compounds with a broad range of biological activities, including kinase inhibition and antiproliferative effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-27-17-12-10-16(11-13-17)23-20(25)9-3-2-6-14-24-15-22-19-8-5-4-7-18(19)21(24)26/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGRUSWCISIKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Hexanamide Chain: The hexanamide chain can be introduced via an amide coupling reaction between the quinazolinone derivative and 6-aminohexanoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Methoxyphenyl Substitution: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-methoxyaniline and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with several quinazolinone-based amides (Table 1). Key variations include:
- Substituents on the aromatic ring : Electron-donating (e.g., 4-methoxy) vs. electron-withdrawing (e.g., 5-bromo in -bromo in ) groups influence electronic properties and binding affinity.
- Chain length : The hexanamide linker (6 carbons) contrasts with pentanamide (5 carbons) or heptanamide (7 carbons) in analogs, affecting molecular flexibility and hydrophobicity .
- Additional functional groups : Some analogs feature triazolone or azo groups (e.g., AzCA6 in ), which introduce steric or electronic effects absent in the target compound.
Table 1. Structural and Synthetic Comparison of Quinazolinone Derivatives
Key Differentiators
- Methoxy vs. Bromo Substituents : The methoxy group in the target compound offers metabolic stability over brominated analogs, which may exhibit higher reactivity or toxicity .
- Dimeric Structures: Compounds like 4l () with dual quinazolinone motifs show enhanced steric bulk, possibly improving target selectivity but complicating synthesis .
Biological Activity
N-(4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is this compound. It features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate aniline derivatives.
- Amidation : The resulting quinazoline is then reacted with 4-methoxybenzoyl chloride to form the final amide product.
Anticancer Activity
Recent studies have demonstrated that compounds containing the quinazoline scaffold exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 7.8 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 6.5 | Modulation of signaling pathways |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results indicate moderate to high activity against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Quinazoline Ring : Essential for anticancer activity; modifications at this position can enhance potency.
- Methoxy Group : The presence of the methoxy group on the phenyl ring appears to increase lipophilicity, aiding in membrane permeability.
- Hexanamide Chain : This chain contributes to the overall hydrophobic character, which is crucial for binding interactions with biological targets.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Tumor Xenograft Models : In a mouse model bearing MCF-7 xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
- Infection Models : In models of bacterial infection, administration of the compound significantly reduced bacterial load in tissues, suggesting effective systemic absorption and action.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
